1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with a chlorophenyl group and a tert-butyl carbamate group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst.
Addition of the Carbamate Group: The tert-butyl carbamate group can be added through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides a rigid framework, while the chlorophenyl and carbamate groups offer opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-18(15(21)22)10-4-5-13(18)11-12-6-8-14(19)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJYJZZIQAIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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